molecular formula C23H30N4O4S2 B2754917 2-(4-(Azepan-1-ylsulfonyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide CAS No. 449767-86-6

2-(4-(Azepan-1-ylsulfonyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide

Cat. No.: B2754917
CAS No.: 449767-86-6
M. Wt: 490.64
InChI Key: HNBVNXVHSWBTKO-UHFFFAOYSA-N
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Description

This compound is a type of benzamide substituted with a pyridine-linked 1,2,4-oxadiazole . Benzamides substituted with pyridine-linked 1,2,4-oxadiazole have been studied for their pesticidal properties .


Synthesis Analysis

These types of compounds are synthesized via esterification, cyanation, cyclization, and aminolysis reactions . The structures of the target compounds were confirmed by 1H-NMR, 13C-NMR, and HRMS .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include esterification, cyanation, cyclization, and aminolysis .

Scientific Research Applications

Synthesis and Chemical Reactivity

Research into the synthesis and chemical reactivity of related compounds highlights the versatility of tetrahydrothieno[2,3-c]pyridine derivatives and their potential as intermediates in the synthesis of complex heterocyclic systems. For instance, studies on intramolecular Diels–Alder reactions and the synthesis of novel pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines showcase the utility of these compounds in creating polycyclic and heterocyclic structures with potential pharmacological applications (Noguchi et al., 1986); (Bakhite et al., 2005).

Pharmacological Potential

The pharmacological potential of structurally related compounds is also a subject of interest. Research on azomethine derivatives of amino tetrahydro-1-benzothiophene-3-carboxamide suggests these compounds may exhibit cytostatic, antitubercular, and anti-inflammatory activities. Such studies highlight the importance of structural optimization and analysis in identifying compounds with desirable pharmacological properties (Chiriapkin et al., 2021).

Analytical Method Development

Furthermore, the development of analytical methods for these compounds is crucial for assessing purity and optimizing synthesis processes. For example, high-performance liquid chromatography (HPLC) techniques have been optimized for analyzing azomethine derivatives, indicating the significance of analytical chemistry in the development and study of new pharmaceuticals (Chiriapkin et al., 2021).

Functional Materials

Compounds with similar structures have been explored for their potential in creating functional materials. For instance, poly(amide-azomethine) nanocomposites have been developed, showcasing the integration of these compounds into materials science for applications such as reactive adsorbents for heavy metal removal, indicating a broad spectrum of utility beyond pharmaceuticals (Hajibeygi et al., 2018).

Mechanism of Action

While the specific mechanism of action for this compound is not mentioned, it’s worth noting that amide groups could easily generate hydrogen bonds with the activated part of the target enzymes and control the target organisms .

Future Directions

The study suggests that this type of compound can be further studied due to their good larvicidal activities against mosquito larvae and fungicidal activities against various fungi .

Properties

IUPAC Name

2-[[4-(azepan-1-ylsulfonyl)benzoyl]amino]-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N4O4S2/c1-2-26-14-11-18-19(15-26)32-23(20(18)21(24)28)25-22(29)16-7-9-17(10-8-16)33(30,31)27-12-5-3-4-6-13-27/h7-10H,2-6,11-15H2,1H3,(H2,24,28)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNBVNXVHSWBTKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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